Nucleotide Insertion Frequencies Opposite Ethano-dC vs Etheno-dC Reveal Distinct Mutagenic Signatures
In a direct head-to-head primer extension assay using the exo– Klenow fragment of E. coli DNA polymerase I, ethano-dC templated insertion of dAMP (22%), TMP (16%), dGMP (5.3%), dCMP (1.2%), and a one-base deletion (0.6%). In contrast, etheno-dC directed incorporation of dAMP (65%), TMP (11%), and dCMP (1.3%), with no detectable dGMP insertion and no deletions . The dAMP:TMP incorporation ratio was ~1.4:1 for ethano-dC versus ~5.9:1 for etheno-dC, and dGMP incorporation (5.3%) was unique to ethano-dC.
| Evidence Dimension | Nucleotide insertion frequency opposite lesion |
|---|---|
| Target Compound Data | dAMP 22%, TMP 16%, dGMP 5.3%, dCMP 1.2%, 1-base deletion 0.6% |
| Comparator Or Baseline | 3,N4-etheno-2'-deoxycytidine: dAMP 65%, TMP 11%, dCMP 1.3%; no dGMP, no deletion |
| Quantified Difference | dAMP 22% vs 65% (2.95-fold lower); unique dGMP (5.3%) and deletion (0.6%) only for ethano-dC |
| Conditions | Exo– Klenow fragment of E. coli DNA polymerase I; 24-mer template with site-specific lesion; 25°C |
Why This Matters
The unique dGMP insertion and deletion products make ethano-dC an essential positive control for detecting BCNU-specific transversion and frameshift mutagenesis pathways that etheno-dC cannot model.
- [1] Bonala RR, Rieger RA, Shibutani S, Grollman AP, Iden CR, Johnson F. 3,N(4)-ethano-2'-deoxycytidine: chemistry of incorporation into oligomeric DNA and reassessment of miscoding potential. Nucleic Acids Res. 1999;27(24):4725-33. PMID: 10572172. View Source
